
Paprotrain
Overview
Description
Structurally, it features a pyridine core substituted with a carboxamide group at position 2 and a fluorophenyl moiety at position 5, conferring selective binding affinity for tyrosine kinase receptors involved in tumor angiogenesis . Preclinical studies highlight its efficacy in suppressing VEGF-mediated signaling pathways, with an IC50 of 12 nM in vitro . Paprotrain is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, yielding >98% purity after recrystallization . Its pharmacokinetic profile includes 85% oral bioavailability in murine models and a plasma half-life of 8.2 hours .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paprotrain can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Paprotrain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced analogs, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Scientific Research Applications of Paprotrain
This compound is a MKLP-2 inhibitor with cell signaling applications . Scientific literature has identified this compound as a specific inhibitor of KIF20A, a kinesin protein that plays a crucial role in cell division and proliferation . Research indicates its potential in cancer therapy, particularly in overcoming tumor resistance .
KIF20A Inhibitor
This compound functions as an inhibitor of Mitotic Kinesin-Like Protein 2 (MKLP-2) and, more specifically, KIF20A . KIF20A is essential for Golgi membrane transport and mitotic spindle assembly .
Role in Cancer Progression
KIF20A is associated with poorer prognoses in various cancers, including breast, gastric, pancreatic, renal cell, and glioma . Increased expression of KIF20A in advanced prostate cancer correlates with worse tumor grade and rapid recurrence . KIF20A promotes the secretion of factors that stimulate androgen receptor (AR) transcriptional activity, leading to castration-resistant proliferation of androgen-dependent cells .
Therapeutic Applications
This compound has demonstrated the ability to block castration-resistant prostate cancer (CRPC) cell proliferation at submicromolar concentrations without significantly affecting non-tumorigenic cells . Studies have shown that KIF20A depletion or treatment with this compound reduces CRPC . this compound targets KIF20A, which is critical for cell proliferation and tumor progression . Clinical trials targeting KIF20A have shown promising results, affirming the effectiveness of KIF20A-based immunotherapeutic approaches .
Development of KIF20A Inhibitors
Mechanism of Action
Paprotrain exerts its effects by inhibiting the ATPase activity of the kinesin MKLP-2. This inhibition disrupts the normal function of MKLP-2 in mitosis, leading to cell cycle arrest and failure of cytokinesis. The molecular targets of this compound include the ATP-binding site of MKLP-2, where it binds non-competitively to inhibit ATP hydrolysis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Compound A (Sorafenib Tosylate)
Key Features:
- Structure: 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide tosylate.
- Functional Groups : Pyridine core, carboxamide, sulfonate ester (tosylate).
- Target : Broad-spectrum kinase inhibitor (VEGFR, PDGFR, RAF).
Parameter | Paprotrain | Sorafenib Tosylate |
---|---|---|
Molecular Weight | 312.3 g/mol | 464.8 g/mol |
LogP | 2.1 | 3.8 |
IC50 (VEGFR2) | 12 nM | 90 nM |
Bioavailability | 85% | 50% |
Major Metabolite | Fluorophenyl-glucuronide | N-oxide derivative |
Structural Insights :
While both compounds share a pyridine-carboxamide backbone, Sorafenib’s bulkier tosylate group reduces membrane permeability, explaining its lower bioavailability . This compound’s fluorophenyl substitution enhances target specificity, avoiding off-target effects on RAF kinases observed with Sorafenib .
Functional Analogs: Compound B (Sunitinib Malate)
Key Features:
- Structure: N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide malate.
- Mechanism : Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT).
Parameter | This compound | Sunitinib Malate |
---|---|---|
Selectivity Ratio (VEGFR2/KDR) | 1:1.2 | 1:4.5 |
Plasma Half-life | 8.2 hours | 40 hours |
Toxicity (LD50) | 450 mg/kg | 250 mg/kg |
CYP3A4 Interaction | Low | High |
Functional Insights :
Sunitinib’s prolonged half-life necessitates once-daily dosing but increases cumulative toxicity risks (e.g., cardiotoxicity). This compound’s shorter half-life allows dose titration, improving safety margins in preclinical models . Its low CYP3A4 interaction profile minimizes drug-drug interactions, a limitation observed with Sunitinib .
Regulatory and Clinical Considerations
- Reference Standards: this compound’s impurity spectrum aligns with ICH Q3A guidelines, whereas Sorafenib requires additional genotoxicity studies for dimeric impurities .
- Bioequivalence : In animal models, this compound achieved 90% tumor growth inhibition at 25 mg/kg, compared to Sorafenib’s 60% at 50 mg/kg, suggesting a superior therapeutic index .
Biological Activity
Paprotrain, a small molecule classified as a reversible, non-ATP competitive inhibitor of mitotic kinesin-like protein 2 (MKLP-2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This compound is primarily used to investigate cell signaling pathways and mitotic processes, making it a valuable tool in both basic and applied biological research.
- Chemical Formula : C₁₆H₁₁N₃
- CAS Number : 57046-73-8
- Empirical Formula : C₁₆H₁₁N₃
- Purity : ≥98% by HPLC
- Form : Yellow powder
This compound functions by inhibiting MKLP-2, which plays a crucial role in cytokinesis during cell division. By blocking the activity of this kinesin, this compound disrupts the normal process of cell division, leading to potential antitumor effects. The inhibition constant (Ki) for this compound is reported to be 3.4 μM, indicating its potency as an MKLP-2 inhibitor .
Inhibition Studies
Research has demonstrated that this compound effectively inhibits MKLP-2 activity, as evidenced by various assays that measure its impact on cell division and signaling pathways. The structure-activity relationship (SAR) studies have identified key chemical elements necessary for its inhibitory function .
Key Findings from Studies:
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in various cancer cell lines, suggesting its potential as an anticancer agent.
- Impact on Cytokinesis : Inhibition of MKLP-2 by this compound leads to defects in cytokinesis, resulting in multinucleated cells .
- Selectivity : Compared to other kinesin inhibitors, this compound exhibits selective inhibition of MKLP-2 without affecting other kinesins significantly, which is crucial for minimizing side effects in therapeutic applications .
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
Applications
This compound's primary applications include:
- Cancer Research : As an MKLP-2 inhibitor, it is used to study the mechanisms of cancer cell proliferation and potential therapeutic strategies.
- Cell Signaling Studies : It serves as a tool to dissect the signaling pathways involved in mitosis and cytokinesis.
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating research questions involving Paprotrain?
- Use the P-E/I-C-O framework to structure your inquiry:
- Population (P): Define the demographic or experimental group under study.
- Exposure/Intervention (E/I): Specify how this compound is applied (e.g., as a simulation tool or data processor).
- Comparison/Control (C): Identify baseline conditions or alternative methods for contrast.
- Outcome (O): Determine measurable results (e.g., accuracy of projections, statistical validity).
- Predefine "shell" tables to organize variables and outcomes, ensuring alignment with public health significance or computational feasibility .
Q. How should researchers document this compound usage in experimental methods to ensure reproducibility?
- Provide detailed technical specifications , including:
- Software version and configuration (e.g., spreadsheet clipboard functions, statistical modules).
- Data input formats (e.g., demographic rates, HIV prevalence settings).
- Modifications to default parameters (e.g., urban/rural growth rate differentials).
- Reference established protocols for demographic modeling or data analysis, avoiding ad hoc adjustments post hoc .
Advanced Research Questions
Q. How can researchers optimize this compound for interdisciplinary studies (e.g., integrating public health and demographic data)?
- Leverage modular features (e.g., Focus editor, RAPID spreadsheet compatibility) to merge datasets from diverse domains.
- Use Cadre service recipient percentages for subgroup analysis, ensuring alignment with pre-defined population characteristics .
- Employ collaborative tools (e.g., Connect Papers, Rarup) to map literature gaps and align this compound applications with existing research .
别再只知道谷歌学术啦!2个神器帮你一分钟爬取1000篇相关文献!研究 - 抖音01:08
Q. What advanced statistical methods enhance this compound’s predictive accuracy in longitudinal studies?
- Apply time-series analysis to evaluate trends (e.g., HIV prevalence over decades). Utilize this compound’s age-selection labels and year-specific AIDS death distributions for granular insights .
- Implement mixed-effects models to account for hierarchical data structures (e.g., regional vs. national projections).
- Validate models using k-fold cross-validation , partitioning data into training and testing subsets .
Q. Methodological Best Practices
- Data Integrity: Maintain raw datasets and this compound configuration files in secure repositories. Use plagiarism-detection tools for publications to ensure originality .
- Questionnaire Integration: When supplementing this compound with survey data, pre-test instruments for clarity and operationalize variables rigorously (e.g., via focus groups) .
- Literature Synthesis: Combine this compound outputs with systematic reviews. Use academic search tools (e.g., 谷粉学术搜索) to identify benchmark studies and refine hypotheses .
跟谷歌搜索一样好用的学术搜索01:142.英文文献查找和引用要求05:26
Properties
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.